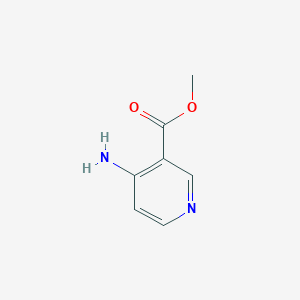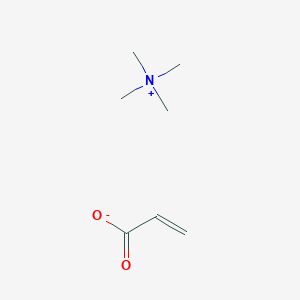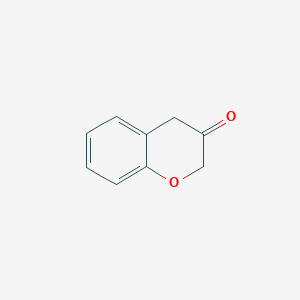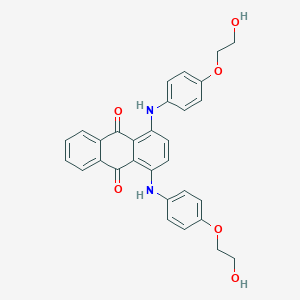
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, also known as AQ17, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AQ17 belongs to the anthraquinone family of compounds and is characterized by its unique chemical structure, which makes it an attractive candidate for use in biomedical research.
Mécanisme D'action
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to exert its biological effects through the inhibition of various enzymes, including topoisomerase II and protein kinase C. In addition, 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Effets Biochimiques Et Physiologiques
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of reactive oxygen species (ROS) production. 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has also been shown to exhibit anti-inflammatory activity and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has several advantages for use in lab experiments, including its high solubility in water and its ability to penetrate cellular membranes. However, 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several potential future directions for the study of 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone, including its use as a fluorescent probe for imaging cellular structures and its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone and to investigate its potential side effects and toxicity. In addition, future studies could focus on the development of novel 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone derivatives with improved bioactivity and reduced toxicity.
Méthodes De Synthèse
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone can be synthesized using a variety of methods, including the condensation of 1,4-diaminoanthraquinone with 4-(2-hydroxyethoxy)benzaldehyde. The resulting product is then subjected to further purification steps, including recrystallization and column chromatography, to obtain a pure sample of 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone.
Applications De Recherche Scientifique
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been extensively studied in the field of biomedical research due to its potential applications as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for the treatment of cancer. In addition, 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone has been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
16472-24-5 |
|---|---|
Nom du produit |
1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone |
Formule moléculaire |
C30H26N2O6 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
1,4-bis[4-(2-hydroxyethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O6/c33-15-17-37-21-9-5-19(6-10-21)31-25-13-14-26(32-20-7-11-22(12-8-20)38-18-16-34)28-27(25)29(35)23-3-1-2-4-24(23)30(28)36/h1-14,31-34H,15-18H2 |
Clé InChI |
DHDAEMGLNSEYEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OCCO)NC5=CC=C(C=C5)OCCO |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OCCO)NC5=CC=C(C=C5)OCCO |
Autres numéros CAS |
16472-24-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



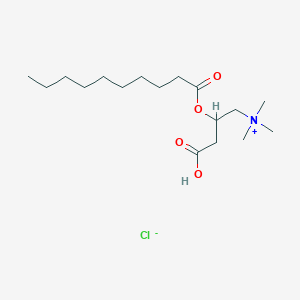
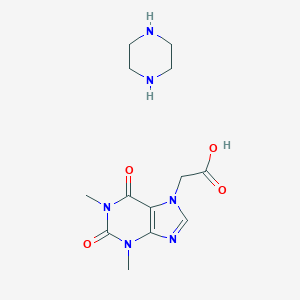
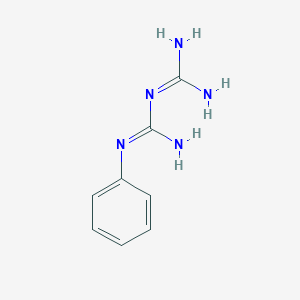
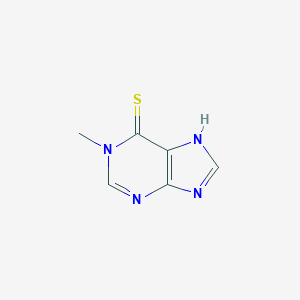
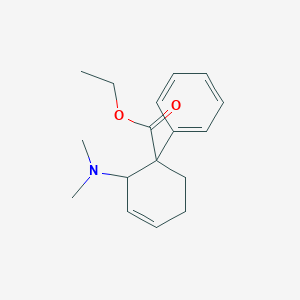
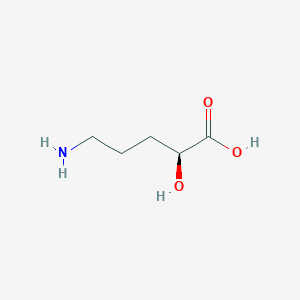
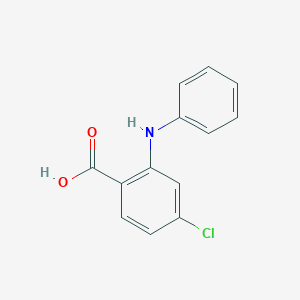
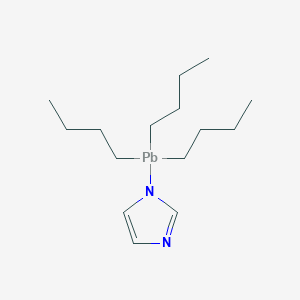
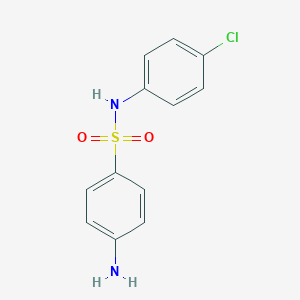
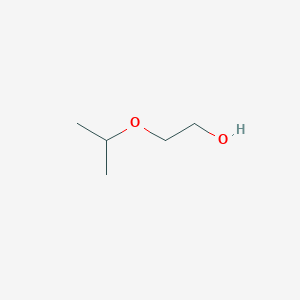
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
